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molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No. B187872
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Reduce benzo[b]thiophen-3-yl-acetonitrile (350.9 mg, 2.0 mmol) in Et2O (6.0 mL) with 1.0 M LAH in THF (6.0 mL) at 0-10° C. for 1 hour. Carry out Fieser work-up to remove the LAH. Concentrate and pass through an SCX column, washing with MeOH and then eluting with 2.0 M NH3 in MeOH. Concentrate the eluant and purify twice by chromatography, eluting with 75:20:5 EtOAc/hexanes/2.0 M NH3 in MeOH and then with 70:20:10 EtOAc/hexanes/2.0 M NH3 in MeOH to yield the title compound (86.5 mg, 24%): MS ES+ 178.2 (M+H)+, 161.2 (base peak); 1H NMR (DMSO-d6) δ 7.94 (d, J=7.3 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.40-7.33 (m, 3H), 3.32 (br s, 2H), 2.88 (br s, 4H).
Quantity
350.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH2:6][C:7]#[N:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC.C1COCC1>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH2:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
350.9 mg
Type
reactant
Smiles
S1C2=C(C(=C1)CC#N)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Carry out Fieser work-up to remove the LAH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
WASH
Type
WASH
Details
pass through an SCX column, washing with MeOH
WASH
Type
WASH
Details
eluting with 2.0 M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the eluant
CUSTOM
Type
CUSTOM
Details
purify twice by chromatography
WASH
Type
WASH
Details
eluting with 75:20:5 EtOAc/hexanes/2.0 M NH3 in MeOH

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
S1C2=C(C(=C1)CCN)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 86.5 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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